4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature and yields high to excellent purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest possible yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities such as anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
4-[4-CHLORO-1-(3,4-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H23ClN2O2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C25H23ClN2O2/c1-16-5-10-20(15-17(16)2)28-25(19-8-13-22(30-4)14-9-19)23(26)24(27-28)18-6-11-21(29-3)12-7-18/h5-15H,1-4H3 |
InChI Key |
KCIJLWGAIGPRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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